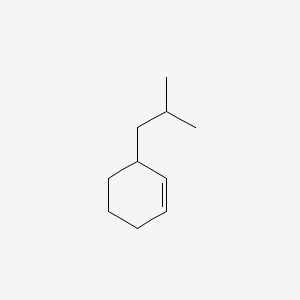
Cyclohexene, 3-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-(2-methylpropyl)- can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexene with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 3-(2-methylpropyl)- often involves catalytic hydrogenation of isobutylbenzene followed by dehydrogenation. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-(2-methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium (Pd) or Platinum (Pt) catalyst
Substitution: Halogens (Cl2, Br2), Halogenating agents (NBS, NCS)
Major Products Formed
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Cyclohexene, 3-(2-methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexene, 3-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The pathways involved include oxidation, reduction, and conjugation reactions mediated by enzymes like cytochrome P450 .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene, 3-isobutyl-
- 3-Isobutyl-1-cyclohexene
- Cyclohexene, 3-(2-propenyl)-
- Cyclohexene, 3-(2-propynyl)-
Uniqueness
Cyclohexene, 3-(2-methylpropyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its isobutyl group at the 3-position of the cyclohexene ring differentiates it from other cyclohexene derivatives, influencing its reactivity and applications .
Properties
CAS No. |
4104-56-7 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h4,6,9-10H,3,5,7-8H2,1-2H3 |
InChI Key |
NVLNRIBMCIJLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















